N-Acetyl Glufosinate-d3 Disodium Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-acetyl derivatives often involves the condensation of phosphoric acid with acetylated sugars, followed by the separation of anomers and the removal of acetyl groups under alkaline conditions. For example, the chemical synthesis of N-acetyl-α- and β-D-glucosamine 1-phosphate demonstrates a similar approach, where crystalline phosphoric acid is condensed with acetylated glucose, and the α and β anomers are separated and crystallized as different salts (O’Brien, 1964).

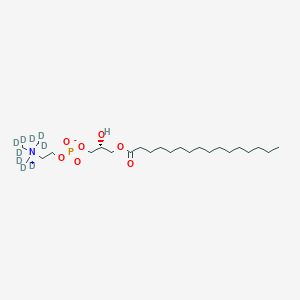

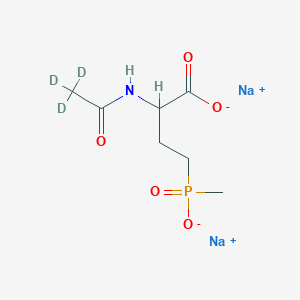

Molecular Structure Analysis

The molecular structure of N-acetyl derivatives, including Glufosinate-d3 Disodium Salt, often involves acetyl groups attached to amino or hydroxyl groups on the sugar backbone. The structure is further characterized by the presence of sodium salts, enhancing the compound's solubility and reactivity.

Chemical Reactions and Properties

N-acetyl derivatives can undergo various chemical reactions, including acylation, deacetylation, and glycosylation. These reactions are crucial for modifying the compound's functional groups and enhancing its biological activity or reactivity in synthetic pathways. For instance, the synthesis of disaccharides related to heparin biosynthesis involves glycosylation and sulfation steps to produce sulfated compounds (Cipolla et al., 1996).

科学研究应用

Biological Activities of Derivatized D-Glucans

Research has shown that chemical modifications, such as acetylation, of D-glucans can significantly alter their biological activities. These activities include antioxidation and anticoagulation, suggesting potential applications in treating diseases and clinical complications. This insight into the modification and enhancement of biological properties through chemical processes like acetylation may shed light on the potential applications of "N-Acetyl Glufosinate-d3 Disodium Salt" in similar contexts, given its acetylated nature (Kagimura et al., 2015).

Analysis of Glufosinate and Derivatives in Agricultural Contexts

The development of analytical methods for detecting glufosinate and its metabolites in soybean and corn underscores its relevance in agricultural research. Such studies are crucial for understanding the environmental and health impacts of herbicide usage, including those related to glufosinate and possibly its derivatives (Chamkasem & Harmon, 2016).

Application in Hybrid Seed Production

Glufosinate has been investigated as a male sterility agent in hybrid seed production, highlighting its utility in agricultural biotechnology. This application is particularly relevant for facilitating the production of F1 hybrid seeds, indicating the broader implications of glufosinate and its derivatives in enhancing agricultural productivity (Hawkes et al., 2011).

Enantioselective Degradation and Stability Studies

Research into the enantioselective degradation and stability of glufosinate in soil and water samples, including the formation of metabolites such as N-acetyl-glufosinate, provides essential insights into environmental persistence and behavior. These findings are critical for environmental risk assessment and management strategies related to the use of glufosinate and its derivatives (Jia et al., 2019).

属性

IUPAC Name |

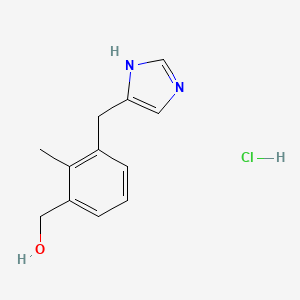

disodium;4-[methyl(oxido)phosphoryl]-2-[(2,2,2-trideuterioacetyl)amino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO5P.2Na/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2/i1D3;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZGHOPHLLPFJZ-GXXYEPOPSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12NNa2O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl Glufosinate-d3 Disodium Salt | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。